molecular formula C15H11ClN6S B11112082 6-chloro-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine

6-chloro-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine

Cat. No.: B11112082
M. Wt: 342.8 g/mol
InChI Key: WASWAZWTEVZEAI-UHFFFAOYSA-N
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Description

5-[({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1-phenyl-1H-1,2,3,4-tetrazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1-phenyl-1H-1,2,3,4-tetrazole typically involves multiple steps. One common method starts with the preparation of 6-chloroimidazo[1,2-a]pyridine, which is then reacted with a suitable thiol to introduce the sulfanyl group. The final step involves the formation of the tetrazole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-[({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1-phenyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[({6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-1-phenyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The pathways involved can vary depending on the biological context .

Properties

Molecular Formula

C15H11ClN6S

Molecular Weight

342.8 g/mol

IUPAC Name

6-chloro-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H11ClN6S/c16-11-6-7-14-17-12(9-21(14)8-11)10-23-15-18-19-20-22(15)13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

WASWAZWTEVZEAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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